molecular formula C16H13NO3 B2555753 5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole CAS No. 37104-08-8

5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole

Cat. No.: B2555753
CAS No.: 37104-08-8
M. Wt: 267.284
InChI Key: FJLFPNLOFYIETF-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole typically involves the reaction of a benzoxazole derivative with a dioxolane derivative. One common method involves the use of a Lewis acid catalyst to facilitate the cyclization reaction between the benzoxazole and the dioxolane. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly solvents and catalysts can minimize the environmental impact of the production .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Biological Activity

5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole core with a phenyl substituent and a 1,3-dioxolane moiety. This unique structure contributes to its biological activity through potential interactions with various molecular targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been evaluated against several bacterial strains and fungi.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive250 µg/ml
Escherichia coliActive125 µg/ml
Candida albicansModerate activity62.5 µg/ml

These results suggest that the compound has a broad spectrum of activity, particularly against Gram-positive bacteria and certain fungi .

2. Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that the compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) demonstrated the following IC50 values:

Cell Line IC50 (µg/ml)
MCF-70.5
A5490.8
HepG20.6

These findings indicate that the compound is effective at low concentrations, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within the cells. It is hypothesized that the compound may inhibit key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway, thereby leading to reduced tumor growth and enhanced apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other related benzoxazole derivatives:

Compound Structure Features Biological Activity
5-Iodo-3-phenyl-2,1-benzoxazoleIodine substitutionAntimicrobial and anticancer activity
4-MethoxybenzoxazoleMethoxy groupAntiviral properties
5-Chloro-2-methylbenzoxazoleChlorine substitutionCytotoxic effects against cancer cells

This comparison highlights the diverse biological activities associated with structural modifications in benzoxazole derivatives.

Properties

IUPAC Name

5-(1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-2-4-11(5-3-1)15-13-10-12(16-18-8-9-19-16)6-7-14(13)17-20-15/h1-7,10,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLFPNLOFYIETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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